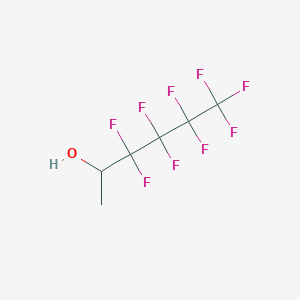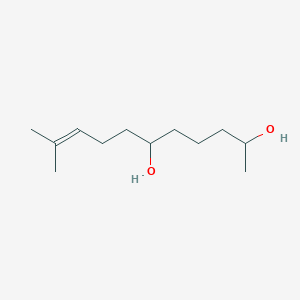
10-Methylundec-9-ene-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylundec-9-ene-2,6-diol is an organic compound with the molecular formula C12H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by the presence of a double bond (ene) and a methyl group attached to the undecane chain. It is a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
10-Methylundec-9-ene-2,6-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be achieved using osmium tetroxide or potassium permanganate as reagents. The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, play crucial roles in the efficiency of the production process.
化学反应分析
Types of Reactions
10-Methylundec-9-ene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
科学研究应用
10-Methylundec-9-ene-2,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 10-Methylundec-9-ene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The double bond and methyl group also contribute to the compound’s reactivity and specificity in different reactions.
相似化合物的比较
Similar Compounds
10-Methylundec-3-en-4-olide: Another compound with a similar structure but different functional groups.
2-Methyl-2-butene-1,4-diol: A diol with a shorter carbon chain and different substitution pattern.
Uniqueness
10-Methylundec-9-ene-2,6-diol is unique due to its specific combination of a double bond, methyl group, and two hydroxyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
115920-54-2 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
10-methylundec-9-ene-2,6-diol |
InChI |
InChI=1S/C12H24O2/c1-10(2)6-4-8-12(14)9-5-7-11(3)13/h6,11-14H,4-5,7-9H2,1-3H3 |
InChI 键 |
UPOHMIHTHXNVCR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCC(CCC=C(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


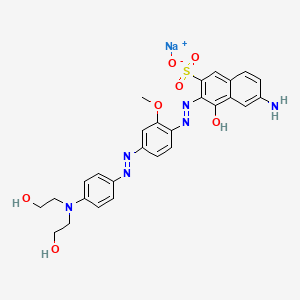

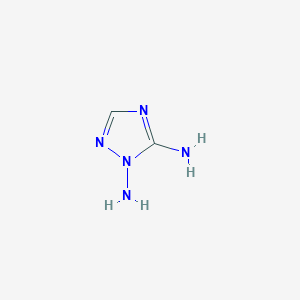

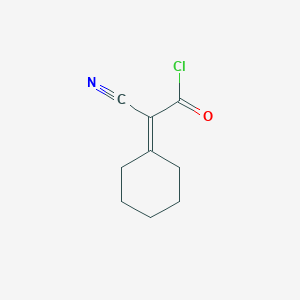
![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)

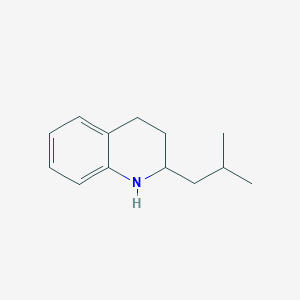
![N,N-Dimethyl-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]aniline](/img/structure/B14294153.png)
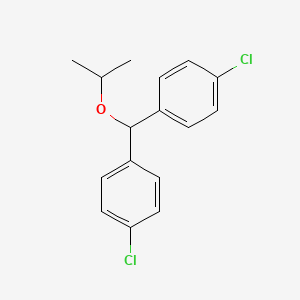
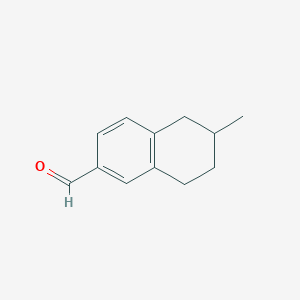
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
